

Introduction: The Pyrazine Scaffold in Modern Chemistry

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Compound of Interest

Compound Name: 3,5-Dichloro-2-ethylpyrazine

Cat. No.: B1396054

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Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are of profound interest across multiple scientific disciplines. They are renowned as key contributors to the desirable aromas of roasted and thermally processed foods, yet their significance extends far beyond flavor chemistry.[1][2] In the realms of medicinal and materials chemistry, the pyrazine ring is recognized as a "privileged scaffold." Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding have made it a cornerstone in the design of bioactive molecules.[3][4] Several FDA-approved drugs, including the anti-myeloma agent Bortezomib and the anti-tuberculosis drug Pyrazinamide, feature this core structure, underscoring its therapeutic relevance.[3]

Substituted pyrazines, particularly those bearing reactive functional groups like halogens, serve as exceptionally versatile intermediates in organic synthesis. **3,5-Dichloro-2-ethylpyrazine** is one such molecule, engineered as a robust building block for constructing complex molecular architectures. The two chlorine atoms act as reactive handles, enabling chemists to introduce a wide array of functional groups through various substitution and coupling reactions. This guide offers a detailed exploration of the chemical properties, reactivity, and synthetic utility of **3,5-Dichloro-2-ethylpyrazine**, providing a technical resource for professionals engaged in pharmaceutical and agrochemical research.[5]

Molecular Structure and Identification

A precise understanding of a molecule's structure and its associated identifiers is fundamental to any scientific investigation. The structural and identifying information for **3,5-Dichloro-2-**

ethylpyrazine is summarized below.

Table 1: Core Identifiers for **3,5-Dichloro-2-ethylpyrazine**

Identifier	Value	Source
IUPAC Name	3,5-Dichloro-2-ethylpyrazine	N/A
CAS Number	1314936-02-1	[6]
MDL Number	MFCD11043779	[6]
Molecular Formula	C ₆ H ₆ Cl ₂ N ₂	[6]
Molecular Weight	177.03 g/mol	[6]

| SMILES | CCC1=C(Cl)N=C(C=N1)Cl |[6] |

Caption: Chemical structure of **3,5-Dichloro-2-ethylpyrazine**.

Physicochemical Properties

While comprehensive experimental data for **3,5-Dichloro-2-ethylpyrazine** is not extensively published, key properties can be inferred from supplier data and the behavior of analogous compounds.

Table 2: Physicochemical Characteristics

Property	Value / Description	Rationale / Source
Physical Form	Expected to be a solid or liquid.	A related derivative, 3,5-dichloro-6-ethylpyrazine-2-carboxamide, is a solid.
Purity	Commercially available at $\geq 97\%$.	[6]
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate).	Based on the general solubility of similar chlorinated heterocyclic compounds.
Storage	Store under an inert atmosphere at 2-8°C.	Recommended for analogous chlorinated pyrazines to prevent degradation.

| Stability | Stable under normal laboratory conditions. [[7] |

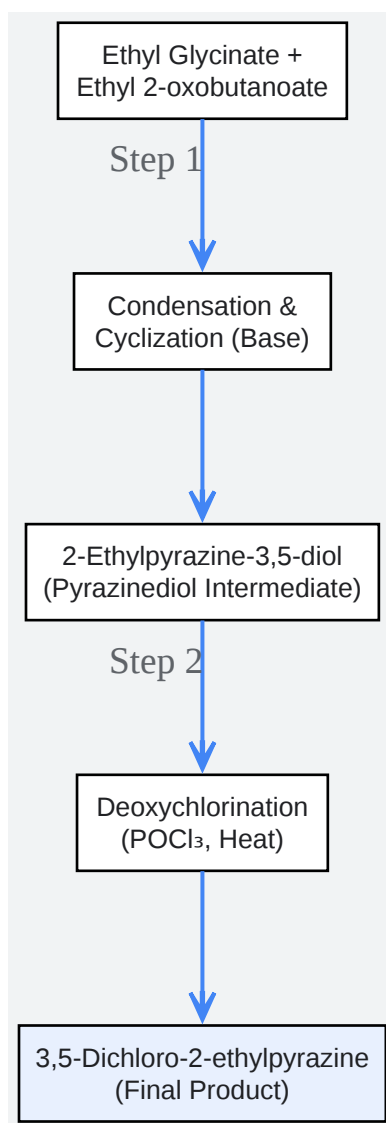
Synthesis Strategies

A specific, peer-reviewed synthesis for **3,5-Dichloro-2-ethylpyrazine** is not readily found in the literature. However, a plausible and efficient synthetic route can be designed based on established heterocyclic chemistry principles. The most logical approach involves the construction of a dihydroxypyrazine core followed by a robust chlorination step.

Proposed Synthetic Protocol: A Two-Step Approach

- **Step 1: Condensation and Cyclization.** The synthesis would commence with the base-catalyzed condensation of ethyl glycinate with ethyl 2-oxobutanoate. This reaction forms an intermediate dihydropyrazine, which readily oxidizes in air to the aromatic 3-ethyl-5,6-dihydropyrazin-2(1H)-one. Subsequent tautomerization and oxidation lead to the more stable 2-ethylpyrazine-3,5-diol.
- **Step 2: Deoxychlorination.** The resulting pyrazine-diol is then subjected to deoxychlorination. A powerful chlorinating agent such as phosphorus oxychloride (POCl_3), often with a catalytic amount of a tertiary amine or DMF, is ideal for this transformation. Heating this mixture

effectively replaces both hydroxyl groups with chlorine atoms to yield the final product, **3,5-Dichloro-2-ethylpyrazine**.



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Caption: Proposed synthetic pathway for **3,5-Dichloro-2-ethylpyrazine**.

Spectral Analysis: Predicting the Signature

Experimental spectra for this specific molecule are not publicly available. However, a senior scientist can reliably predict the expected spectral data based on the known effects of its constituent functional groups and by referencing data from structurally similar pyrazines.^{[8][9][10][11]}

Table 3: Predicted Spectroscopic Data for **3,5-Dichloro-2-ethylpyrazine**

Technique	Region / Shift	Predicted Assignment and Multiplicity
¹ H NMR	~8.4 - 8.6 ppm	Singlet (1H, aromatic C-H on pyrazine ring)
	~2.8 - 3.0 ppm	Quartet (2H, -CH ₂ - of ethyl group)
	~1.3 - 1.5 ppm	Triplet (3H, -CH ₃ of ethyl group)
¹³ C NMR	~150 - 160 ppm	3 signals (C-Cl and C-N carbons in the pyrazine ring)
	~140 - 145 ppm	1 signal (C-H carbon in the pyrazine ring)
	~25 - 30 ppm	1 signal (-CH ₂ - of ethyl group)
	~12 - 15 ppm	1 signal (-CH ₃ of ethyl group)
Mass Spec (EI)	m/z 176/178/180	Molecular ion peak cluster (M, M+2, M+4) showing the characteristic ~9:6:1 isotopic pattern for two chlorine atoms.
	m/z 161/163/165	Fragment corresponding to the loss of a methyl group (-CH ₃).
	m/z 147/149/151	Fragment corresponding to the loss of an ethyl group (-C ₂ H ₅).
IR Spectroscopy	~3050 - 3100 cm ⁻¹	Aromatic C-H stretch
	~2850 - 2960 cm ⁻¹	Aliphatic C-H stretch (ethyl group)
	~1500 - 1580 cm ⁻¹	C=N and C=C ring stretching vibrations

| | ~700 - 850 cm^{-1} | C-Cl stretch |

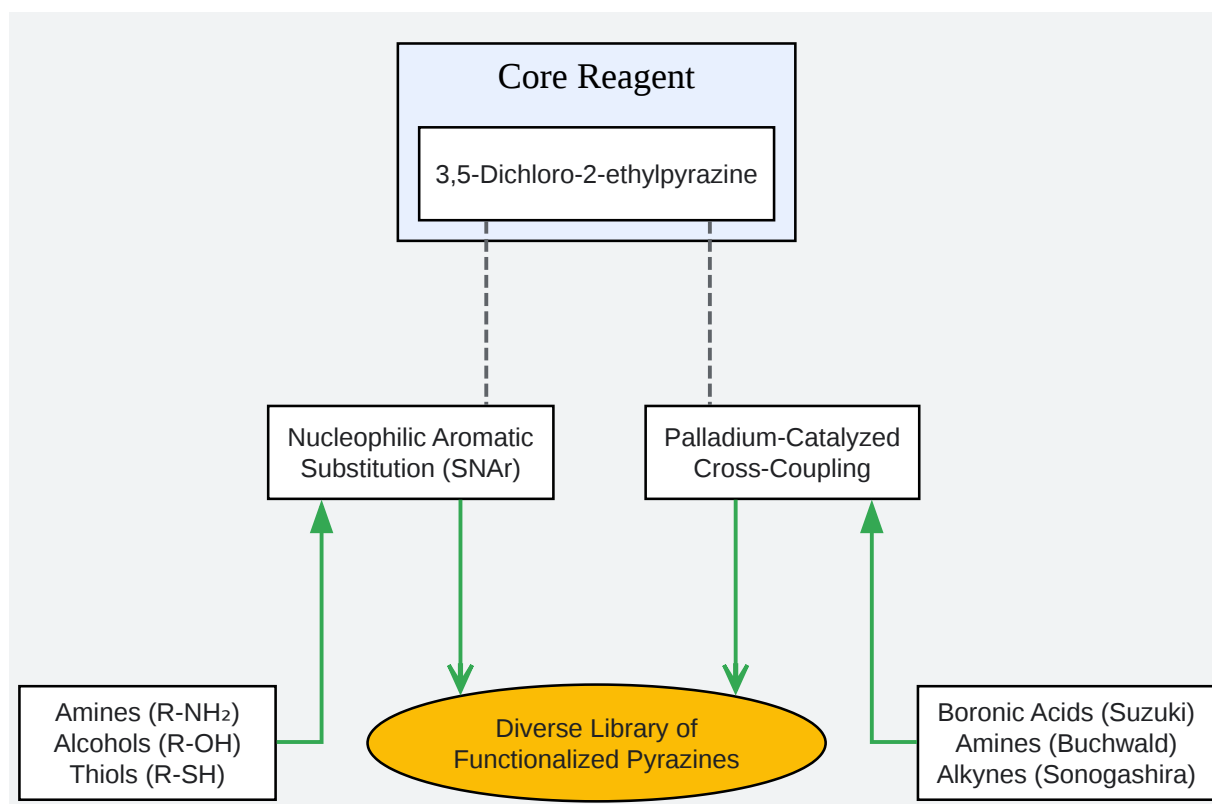
Reactivity and Synthetic Utility

The primary value of **3,5-Dichloro-2-ethylpyrazine** in drug discovery lies in its predictable and versatile reactivity. The pyrazine ring is electron-deficient, a property exacerbated by the two electron-withdrawing chlorine atoms. This electronic nature makes the C-Cl positions highly susceptible to Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$).

This reactivity allows for the facile and regioselective displacement of the chlorine atoms by a wide range of nucleophiles, including:

- Amines (R-NH_2): To form aminopyrazines, a common scaffold in kinase inhibitors and other targeted therapies.
- Alcohols/Phenols (R-OH): To generate ether linkages, introducing structural diversity.
- Thiols (R-SH): To create thioethers, which can modulate pharmacological properties.

Furthermore, the C-Cl bonds are suitable handles for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the formation of C-C, C-N, and C-O bonds, dramatically expanding the accessible chemical space from a single starting material. The differential reactivity of the two chlorine atoms (C3 vs. C5) can potentially be exploited for sequential, selective functionalization under carefully controlled conditions.



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Caption: Key reaction pathways for **3,5-Dichloro-2-ethylpyrazine**.

Safety and Handling

As a chlorinated heterocyclic compound, **3,5-Dichloro-2-ethylpyrazine** must be handled with appropriate care in a laboratory setting. The hazard profile is predicted based on data from the closely related analog, 3,5-dichloro-2-methylpyrazine.^[12]

Table 4: GHS Hazard and Precautionary Information

Category	Code	Description
Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	[6]
Hazard Statements	H302	Harmful if swallowed.[12]
	H315	Causes skin irritation.[12]
	H319	Causes serious eye irritation. [12]
	H335	May cause respiratory irritation.[12]
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
	P280	Wear protective gloves/protective clothing/eye protection/face protection.[6]

|| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Handling Protocol:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile).
- Incompatibilities: Avoid contact with strong oxidizing agents.[7]
- First Aid: In case of skin contact, wash immediately with soap and water.[13] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[13] If ingested, seek immediate medical attention.[13]

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